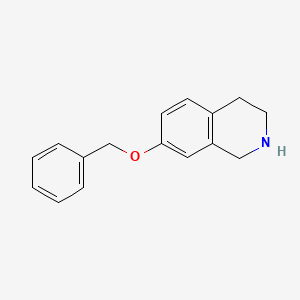

7-(苄氧基)-1,2,3,4-四氢异喹啉

描述

The compound “7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline” is a key intermediate in the synthesis of the anti-influenza drug Baloxavir Marboxil . It is prepared via a novel process that involves the preparation of 2-(2,2-dimethoxyethoxy)ethanamine .

Synthesis Analysis

The synthesis of this compound involves a novel and scalable route that avoids the use of explosive reagents and chromatography purification . The process includes a method to convert the mother liquor of the chemical resolution to the racemate . This new process has been successfully demonstrated on a large scale .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline” are complex and involve multiple steps . The process includes a novel preparation of 2-(2,2-dimethoxyethoxy)ethanamine with more convenient and safer manipulation .科学研究应用

合成和生物学评估

1,2,3,4-四氢异喹啉衍生物,包括类似于7-(苄氧基)-1,2,3,4-四氢异喹啉的衍生物,已被合成并评估了各种生物活性。例如,发现(S)-2-苄基-7-[2-(5-甲基-2-苯基恶唑-4-基)乙氧基]-1,2,3,4-四氢异喹啉-3-羧酸(KY-021)是一种有效的过氧化物增殖物激活受体(PPAR)γ激动剂,显示出作为糖尿病有效且安全的药物的潜力(Azukizawa et al., 2008)。

对映选择性合成

已经报道了由1,2,3,4-四氢异喹啉(如7-(苄氧基)-1,2,3,4-四氢异喹啉)对映选择性合成四氢原小檗碱和双苄基异喹啉生物碱。该过程涉及α-位上的定量去质子化和随后的烷基化,从而制备各种生物碱,例如(+)-劳丹宁和(+)-阿美帕文(Blank & Opatz, 2011)。

晶体结构和立体化学

对光学活性二芳基四氢异喹啉衍生物的研究提供了对其晶体结构和立体化学的见解。这些发现对于理解当这些化合物用作催化剂时的立体控制非常重要(Naicker et al., 2011)。

开环反应

对N-芳基-1,2,3,4-四氢异喹啉开环反应的研究导致了新型异喹啉[2,1-a][3,1]苯并恶嗪衍生物的合成。这突出了7-(苄氧基)-1,2,3,4-四氢异喹啉在形成结构多样的化合物方面的潜力(Stanforth, 2000)。

抗癌特性

源自1,2,3,4-四氢异喹啉的化合物,包括类似于7-(苄氧基)-1,2,3,4-四氢异喹啉的结构,已显示出作为抗癌剂的潜力。合成的类似物对乳腺癌细胞系表现出细胞毒性(Redda et al., 2010)。

异喹啉的不对称合成

1-苄基-1,2,3,4-四氢异喹啉的不对称合成,包括7-(苄氧基)-1,2,3,4-四氢异喹啉之类的衍生物,一直是一个重点,导致了合成吗啡生物碱的策略开发(Hirsenkorn, 1990)。

未来方向

作用机制

Target of Action

The primary targets of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in neurotransmission, with AChE and BChE involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .

Mode of Action

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline interacts with its targets by inhibiting their enzymatic activity . By inhibiting AChE, BChE, and MAO B, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters . This can have various effects on the nervous system, potentially influencing mood, memory, and other cognitive functions .

Biochemical Pathways

The compound’s action affects the cholinergic and dopaminergic pathways, which are involved in neurotransmission . By inhibiting the breakdown of acetylcholine and dopamine, 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline can influence the signaling processes in these pathways . The downstream effects of this can include changes in mood, memory, and other cognitive functions .

属性

IUPAC Name |

7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-7,10,17H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJGGNFFJMNHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614278 | |

| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252061-94-2 | |

| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

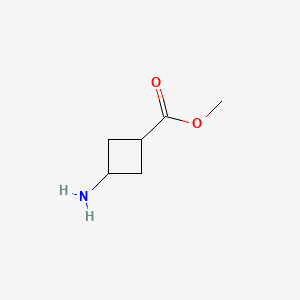

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)